molecular formula C9H9FO2 B1609167 2-(4-Fluorophenyl)-1,3-dioxolane CAS No. 66822-17-1

2-(4-Fluorophenyl)-1,3-dioxolane

Cat. No. B1609167
CAS RN: 66822-17-1
M. Wt: 168.16 g/mol
InChI Key: BNQMPUFBEBLZGA-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)-1,3-dioxolane, also known as 4-Fluoromethylphenyl glycidyl ether or FMPE, is a chemical compound that has gained attention in the scientific community for its potential applications in research. It is a colorless liquid with a molecular formula of C9H9FO2 and a molecular weight of 166.16 g/mol. In

Scientific Research Applications

Chemical Synthesis and Lithiation Processes

  • Regioselective Lithiation : The compound undergoes regioselective deprotonation and lithiation, which is critical for various chemical syntheses. Butyllithium is used for lithiation at specific positions of the compound, demonstrating its versatility in organic synthesis (Porcs-Makkay & Simig, 2009).

  • Synthesis of Fullerene-fused Derivatives : A series of fluorinated fullerene-fused 1,3-dioxolanes have been synthesized, highlighting the compound's utility in creating complex molecules with potential applications in materials science (Haonan et al., 2014).

Applications in Material Science

  • Enhancing Liquid Crystals : The introduction of 1,3-dioxolane as a terminal group in liquid crystals significantly enhances their positive dielectric anisotropy and birefringence, which is vital for display technologies (Chen et al., 2015).

  • Electrolytic Fluorination in Organic Compounds : The compound's utility in electrolytic fluorination processes demonstrates its role in creating fluorinated derivatives for various industrial applications (Ishii et al., 2001).

Polymer Science and Degradability

  • Polymer Synthesis and Thermal Degradation : The compound is involved in the synthesis of specific polymers and plays a role in understanding their thermal degradation properties, which is crucial for designing materials with desired thermal stability (Coskun et al., 1998).

  • Controlled Polymerization and Degradability : Its use in nitroxide-mediated polymerization of methacrylates shows its role in creating tunable degradable polymers, which is important for medical and environmental applications (Delplace et al., 2015).

Biological and Agricultural Applications

  • Management of Phytopathogen Diseases : Novel dioxolane ring compounds, including derivatives of 2-(4-Fluorophenyl)-1,3-dioxolane, have shown potential in managing phytopathogen diseases, indicating its significance in agricultural chemistry (Min et al., 2022).

properties

IUPAC Name

2-(4-fluorophenyl)-1,3-dioxolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO2/c10-8-3-1-7(2-4-8)9-11-5-6-12-9/h1-4,9H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNQMPUFBEBLZGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00408067
Record name 2-(4-fluorophenyl)-1,3-dioxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00408067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Fluorophenyl)-1,3-dioxolane

CAS RN

66822-17-1
Record name 2-(4-fluorophenyl)-1,3-dioxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00408067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-FLUOROPHENYL)-1,3-DIOXOLANE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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